molecular formula C16H16N4O3S B7850941 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide

Cat. No.: B7850941
M. Wt: 344.4 g/mol
InChI Key: KGWALTNVDNOQMU-UHFFFAOYSA-N
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Description

The compound identified as “2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial production methods are designed to maintain the quality and consistency of the compound while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are characterized by their unique chemical structures and properties, which are essential for various applications.

Scientific Research Applications

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing complex molecules. In biology, it is used for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. These interactions are essential for its biological and chemical effects. The compound binds to specific receptors or enzymes, modulating their activity and leading to the desired outcomes. The molecular targets and pathways involved in the mechanism of action are critical for understanding the compound’s effects and applications.

Properties

IUPAC Name

2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-8-11-14(12-6-3-7-23-12)19-16(20-15(11)22)24-9-13(21)18-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,9H2,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWALTNVDNOQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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